7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine
Overview
Description
7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine is an organic compound belonging to the class of aminoquinolines and derivatives This compound is characterized by the presence of a quinazoline ring system substituted with a chloro group and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine typically involves the reaction of 4-chloroquinazoline with 4-(trifluoromethoxy)aniline under specific conditions. One common method includes dissolving the reactants in a suitable solvent such as dimethylformamide (DMF) and heating the mixture to facilitate the reaction. The reaction progress is monitored using thin-layer chromatography (TLC), and the product is purified through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinamines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of specific enzymes involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triflumuron: 2-chloro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzamide, an insecticide with a similar trifluoromethoxyphenyl group.
Indoxacarb: An insecticide with a trifluoromethoxyphenyl group, used for pest control.
Uniqueness
7-chloro-N-[4-(trifluoromethoxy)phenyl]-4-quinazolinamine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-chloro-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O/c16-9-1-6-12-13(7-9)20-8-21-14(12)22-10-2-4-11(5-3-10)23-15(17,18)19/h1-8H,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATWZTCCHSNBLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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